molecular formula C7H15O4P B148940 Diethyl (2-oxopropyl)phosphonate CAS No. 1067-71-6

Diethyl (2-oxopropyl)phosphonate

Cat. No. B148940
CAS RN: 1067-71-6
M. Wt: 194.17 g/mol
InChI Key: RSAFKRSMGOSHRK-UHFFFAOYSA-N
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Description

Diethyl (2-oxopropyl)phosphonate is a chemical compound belonging to the organophosphonate family. These compounds are known for their high bioactivity and have been studied for various applications, including anticancer therapy and corrosion inhibition. The structure of diethyl (2-oxopropyl)phosphonate typically includes a diethyl phosphonate group attached to a 2-oxopropyl moiety.

Synthesis Analysis

The synthesis of diethyl (2-oxopropyl)phosphonate and its derivatives has been explored in several studies. For instance, diethyl [(3-phenoxy-2-oxo-4-phenyl-azetidin-1-yl)phenyl-methyl]phosphonate, a derivative, has shown potent anticancer activity, particularly against acute promyelocytic leukemia . Another derivative, diethyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate, is synthesized by heating 2-chloro-N-methoxy-N-methylethanamide with triethylphosphite and serves as a useful reagent in organic synthesis . Additionally, the synthesis of diethyl (1S,2S)-1-amino-2-vinylcyclopropane-1-phosphonate has been reported for use in HCV NS3 protease inhibitors .

Molecular Structure Analysis

The molecular structure of diethyl (2-oxopropyl)phosphonate derivatives has been characterized using various spectroscopic methods. For example, diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate was characterized by FTIR, FT-Raman, and UV-Vis spectroscopy, and its structural parameters were determined using DFT calculations . The structural and vibrational properties of diethyl (

Scientific Research Applications

Luminescence Studies in Lanthanide Complexes

Diethyl (2-oxopropyl)phosphonate (OPP) has been utilized in the study of lanthanide complexes. Research conducted by Hnatejko et al. (2008) focused on the synthesis and characterization of lanthanide complexes using OPP. These complexes exhibited significant luminescence intensities, particularly in the Tb/DEPP system. The study highlighted the potential of these complexes in applications related to sensitized luminescence, which could be useful in various scientific fields such as bioimaging and material sciences (Hnatejko, Lis, Pawlicki, & Meinrath, 2008).

Corrosion Inhibition Properties

Diethyl (2-oxopropyl)phosphonate derivatives have been studied for their anticorrosion properties. For instance, Moumeni et al. (2020) synthesized phosphonate derivatives and investigated their effectiveness as corrosion inhibitors for carbon steel in acidic environments. These compounds demonstrated high efficiency in preventing corrosion, showing potential for industrial applications such as in metal preservation and maintenance (Moumeni, Chafaa, Kerkour, Benbouguerra, & Chafai, 2020).

Anticancer Potential in Leukemia Treatment

Research has also explored the anticancer potential of organophosphonates derived from diethyl (2-oxopropyl)phosphonate. Mohammadi et al. (2019) investigated the effects of β-lactam derivatives of α-amino phosphonates on leukemic cell lines, finding that these compounds, particularly Diethyl [(3‐phenoxy‐2‐oxo‐4‐phenyl‐azetidine‐1‐yl)‐phenyl‐methyl]‐phosphonate, demonstrated potent anti-leukemic activity. This highlights the potential of diethyl phosphonate derivatives in chemo-differentiation therapy for acute promyelocytic leukemia (Mohammadi, Akbari-Birgani, Borji, Kaboudin, & Vaezi, 2019).

Safety And Hazards

Diethyl (2-oxopropyl)phosphonate can cause skin irritation (H315) and eye irritation (H319). It may also cause respiratory system toxicity (H335) under specific target organ toxicity (single exposure) . It is recommended to use personal protective equipment as required, avoid contact with skin, eyes or clothing, take precautionary measures against static discharges, and avoid release to the environment .

Relevant Papers The relevant papers on Diethyl (2-oxopropyl)phosphonate include a paper on its synthesis and a paper on its use in the synthesis of 1,2,3-triazoles .

properties

IUPAC Name

1-diethoxyphosphorylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15O4P/c1-4-10-12(9,11-5-2)6-7(3)8/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAFKRSMGOSHRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=O)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90147731
Record name Diethyl acetonylphosphonate
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Molecular Weight

194.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (2-oxopropyl)phosphonate

CAS RN

1067-71-6
Record name NSC 408852
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Record name 1067-71-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl acetonylphosphonate
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Record name 1-diethoxyphosphorylpropan-2-one
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Synthesis routes and methods

Procedure details

Iodoacetone (56.5 g, 0.31 mole) was added dropwise over a 20 minute period to 41.4 g (0.31 mole) of triethyl phosphite at 0° C. The mixture was allowed to warm to room temperature and held there for 90 minutes. The crude product was distilled in vacuo and the fraction boiling at 76°-86° C. (0.3-0.35 mm) was collected, giving 12.2 g of diethyl acetonylphosphonate.
Quantity
56.5 g
Type
reactant
Reaction Step One
Quantity
41.4 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
209
Citations
Z Hnatejko, S Lis, G Pawlicki, G Meinrath - Journal of alloys and compounds, 2008 - Elsevier
Ln 3+ complexes with the phosphonate ligands: diethyl(2-oxopropyl) phosphonate [CH 3 C(O)CH 2 P(O)(OC 2 H 5 ) 2 ] (OPP) and diethyl (2-oxo-2-phenylethyl) phosphonate [C 6 H 5 C(…
Number of citations: 15 www.sciencedirect.com
N Popovics-Tóth, Á Tajti, E Hümpfner, E Bálint - Catalysts, 2020 - mdpi.com
The synthesis of novel 3,4-dihydropyrimidin-2(1H)-one-phosphonates was elaborated by the microwave (MW)-assisted three-component Biginelli reaction of β-ketophosphonates, …
Number of citations: 6 www.mdpi.com
E Wada, S Kanemasa, O Tsuge - Bulletin of the Chemical Society of …, 1989 - journal.csj.jp
… To a suspension of sodium hydride (60% in mineral oil, 0.93 g, 22 mol) in dry THF (60 ml) was added diethyl 2-oxopropylphosphonate (1, 3.88 g, 20 mmol) under nitrogen. After 30 min …
Number of citations: 29 www.journal.csj.jp
C Olguín, N Laguarda-Miró, L Pascual… - Sensors and Actuators B …, 2014 - Elsevier
An electronic nose system (E-nose) with metal oxide semiconductor sensors (MOS) has been designed to discriminate and quantify different chemical warfare agents (CWA) mimics. …
Number of citations: 31 www.sciencedirect.com
D Colletta, M Devaud - Electrochimica acta, 1985 - Elsevier
… For diethyl 2-oxopropyl phosphonate, the protonation of the enamine controls the electrochemical process. For diethyl 2-oxoethyl phosphonate, the iminium ion and the aldehyde …
Number of citations: 3 www.sciencedirect.com
BS Kim, K Kim - The Journal of Organic Chemistry, 2000 - ACS Publications
Thioaroylketene S,N-acetals were treated with active methylene compounds including β-keto ester, nitromethane, cyanoacetic acid, p-toluenesulfonylacetone, 4-nitrophenylacetic acid, …
Number of citations: 52 pubs.acs.org
T Bottin‐Strzalko, J Seyden‐Penne… - Organic Magnetic …, 1982 - Wiley Online Library
The structure of the carbanionic species 4 formed from diethyl(2‐oxopropyl)phosphonate and t‐BuOK has been studied by 1 H, 13 C and 31 P NMR. In an associating medium (pyridine)…
VP Regina, K György - Nemzetközi Vegyészkonferencia, 2020 - ojs.emt.ro
The α-hydroxy phosphonates and their derivatives are of importance due to their biologically activity. The molecules are enzyme inhibitors. Preparative methods for α-hydroxy …
Number of citations: 0 ojs.emt.ro
MА Tupychak, NT Pokhodylo, MD Obushak - Chemistry of Heterocyclic …, 2020 - Springer
This minireview summarizes data on the use of dialkyl (2-oxopropyl)phosphonates in the synthesis of phosphorylated heterocycles. Convenient methods for the synthesis of reagents …
Number of citations: 1 link.springer.com
S Arimitsu, T Konno, JT Gupton, T Ishihara… - Journal of fluorine …, 2006 - Elsevier
The reaction of β-fluoro vinamidinium salt 1 with Horner–Wadsworth–Emmons reagents (HWE) such as diethyl(ethoxycarbonyl)methylphosphonate (2a), diethyl(methoxycarbonyl)…
Number of citations: 8 www.sciencedirect.com

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